Product packaging for Sodium 4-hydroxy-2-phenylbutanoate(Cat. No.:)

Sodium 4-hydroxy-2-phenylbutanoate

Cat. No.: B13476692
M. Wt: 202.18 g/mol
InChI Key: NKVUFGKFOOFJJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-hydroxy-2-phenylbutanoate is a chemical compound for research applications. It is a sodium salt of an aromatic fatty acid with the molecular formula C10H11NaO3 and an average mass of 202.185 Da . This compound is closely related to the well-characterized pharmaceutical, Sodium Phenylbutyrate, which shares similar structural features and research interests . Researchers are investigating compounds in this class primarily for their dual mechanism of action as a histone deacetylase (HDAC) inhibitor and a chemical chaperone . As an HDAC inhibitor, it may help induce cellular differentiation and modulate gene expression, making it a compound of interest in oncology and neurology research . Concurrently, its function as a chemical chaperone is being studied in the context of protein misfolding diseases, where it is hypothesized to aid in proper protein folding and trafficking, such as with the ΔF508-CFTR protein in cystic fibrosis models . The related Sodium Phenylbutyrate is also known to act as an ammonia scavenger in urea cycle disorders, providing an alternative pathway for waste nitrogen excretion . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NaO3 B13476692 Sodium 4-hydroxy-2-phenylbutanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

IUPAC Name

sodium;4-hydroxy-2-phenylbutanoate

InChI

InChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1

InChI Key

NKVUFGKFOOFJJH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Sodium 4 Hydroxy 2 Phenylbutanoate

Established and Emerging Synthetic Routes for the Core Structure

The creation of the specific stereoisomer of Sodium 4-hydroxy-2-phenylbutanoate is crucial for its intended biological activity. Researchers have developed various synthetic strategies to achieve high stereocontrol and enantiomeric purity.

Chemoenzymatic Synthesis Approaches and Stereocontrol

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful tool for the stereocontrolled synthesis of chiral molecules. Lipases, in particular, are widely used for their ability to catalyze enantioselective transformations. For instance, Candida antarctica lipase (B570770) B (Novozym 435) has been successfully employed in the enantioselective transesterification to produce chiral building blocks. nih.gov This method has demonstrated high substrate conversion and enantiomeric purity, often exceeding 99%. nih.gov The total yield and enantiomeric purity of products synthesized via chemoenzymatic routes can be significantly higher than those achieved through traditional chemical methods. nih.gov

Asymmetric Synthesis Techniques and Enantiomeric Purity

Asymmetric synthesis is fundamental in producing enantiomerically pure compounds. dnrcollege.org The core principle involves using chiral substrates, auxiliaries, reagents, or catalysts to generate an unequal ratio of stereoisomers. dnrcollege.org Chiral reagents can form diastereomeric transition states that differ in energy, leading to the preferential formation of one enantiomer. dnrcollege.org

A key strategy is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and often recycled. Sulfoxides are recognized as potent chiral auxiliaries in a variety of asymmetric reactions due to their high configurational stability and the availability of methods to access both enantiomeric forms. rsc.org Another approach involves the use of chiral templates. For example, the Seebach and Frater's chiral template has been utilized in the synthesis of enantiomers of α-hydroxy-α-phenylamides, a class of compounds that share structural similarities with this compound. nih.gov This method involves the cyclocondensation of a chiral acid with an aldehyde to create a chiral dioxolanone template, which then directs the subsequent synthetic steps. nih.gov

The separation of enantiomers can also be achieved through the formation of diastereomers by reacting a racemic mixture with a pure chiral reagent. youtube.com These diastereomers have different physical properties, such as boiling points and crystallization behavior, allowing for their separation. youtube.com Subsequent removal of the chiral agent yields the purified enantiomers. youtube.com

Catalyst Development and Reaction Optimization

The development of efficient catalysts is crucial for optimizing synthetic routes. In recent years, there has been a focus on developing catalysts for complex reactions, including those involving multicomponent materials. nih.gov Active learning integrated into experimental workflows has been shown to streamline the discovery of high-performance catalysts by navigating extensive composition and reaction condition spaces efficiently. nih.gov This data-aided approach can lead to significant improvements in product yields and can reduce the environmental footprint and costs associated with traditional catalyst development. nih.gov

For instance, in the synthesis of higher alcohols, which shares some chemical principles with the synthesis of this compound, researchers have developed multi-objective optimization strategies to maximize productivity while minimizing undesired byproducts. nih.gov Characterization techniques such as temperature-programmed reduction with hydrogen (H₂-TPR) are employed to understand the properties of the catalysts that lead to superior activities. nih.gov

Green Chemistry Principles in Synthesis Scale-Up

The principles of green chemistry are increasingly being integrated into the scale-up of pharmaceutical syntheses to minimize environmental impact. nih.gov A key metric is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. nih.gov Lower E-factors indicate a more environmentally friendly process. nih.gov

Strategies to improve the greenness of a synthesis include using less hazardous chemical syntheses, designing for degradation, and minimizing waste. nih.gov For example, replacing highly toxic reagents with greener alternatives, such as using methanol (B129727) as a methylating agent with an acid catalyst instead of dimethyl sulfate (B86663) or methyl iodide, significantly reduces pollution. nih.gov The ideal "green" synthesis aims for byproducts to be non-toxic, such as water and ammonia (B1221849) gas. nih.gov Another principle is the use of solvent-free reactions or the use of recoverable solvents to minimize organic waste. nih.gov Designing molecules that degrade into innocuous substances after their intended use is another important aspect of green chemistry. nih.gov

Design and Synthesis of Structurally Modified Analogs

The modification of the core structure of this compound can lead to analogs with altered properties.

Functional Group Modifications at the Hydroxyl Position

One common modification is acylation, where an acyl group is added to the hydroxyl group. Enzymes, particularly lipases, can be used for regioselective and chemoselective O-acylation, even in the presence of other nucleophilic groups. nih.gov Another modification is the conversion of the hydroxyl group to an azide (B81097). A mixture of triphenylphosphine (B44618) (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (n-Bu₄NN₃) has been reported for the efficient conversion of alcohols to azides. nih.gov

Phenyl Ring Substitutions and Their Synthetic Accessibility

The introduction of substituents onto the phenyl ring of 4-hydroxy-2-phenylbutanoate is a key strategy for modulating its physicochemical and biological properties. The synthetic accessibility of these derivatives is largely dependent on the chosen synthetic route and the compatibility of the desired functional groups with the reaction conditions. Two primary strategies for creating these analogs are the use of pre-substituted starting materials in condensation reactions and the direct functionalization of the aromatic ring via electrophilic substitution.

One of the most versatile methods involves the aldol (B89426) condensation or Claisen-Schmidt reaction, where a substituted benzaldehyde (B42025) serves as the electrophilic partner. rsc.orgyoutube.com This approach allows for the direct incorporation of a wide array of substituents at various positions on the phenyl ring. The reaction typically involves condensing a substituted benzaldehyde with a ketone or enolate, such as one derived from pyruvic acid or acetone (B3395972), in the presence of a base or acid catalyst. researchgate.netnih.gov The resulting intermediate can then be further elaborated to yield the final 4-hydroxy-2-phenylbutanoate analog. The choice of substituents is broad, with successful condensations reported for benzaldehydes bearing electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, chloro, bromo) groups. youtube.comrsc.orgresearchgate.net

Starting MaterialReagentReaction TypePhenyl Ring SubstituentReference(s)
Substituted BenzaldehydeAcetophenone/AcetoneAldol CondensationChloro, Bromo, Methyl, Methoxy (B1213986), Nitro rsc.org, youtube.com, nih.gov, rsc.org, researchgate.net
Substituted BenzaldehydePyruvic Acid/EthanolCondensation/EsterificationVarious researchgate.net
Anisole (Methoxybenzene)Succinic Anhydride (B1165640)/AlCl₃Friedel-Crafts AcylationMethoxy stackexchange.com
Benzene (B151609)Succinic Anhydride/AlCl₃Friedel-Crafts AcylationUnsubstituted vedantu.com

Table 1. Synthetic Approaches for Phenyl Ring Substitution

Another powerful method is the Friedel-Crafts acylation, which forms a carbon-carbon bond between an aromatic ring and an acyl group. libretexts.org In this context, a substituted benzene can be reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a 4-aryl-4-oxobutanoic acid intermediate. vedantu.comsciencemadness.org This intermediate is then readily reduced to the corresponding 4-hydroxy derivative. The success of this reaction is highly dependent on the nature of the substituent on the benzene ring. Aromatic rings with activating, electron-donating groups (like the methoxy group in anisole) undergo the reaction effectively. stackexchange.com However, the reaction is generally incompatible with substrates bearing strongly deactivating groups or functional groups like amines (-NH₂) and hydroxyls (-OH) that can react with and deactivate the Lewis acid catalyst. libretexts.org

Butanoate Chain Alterations and Homologation

Modifying the length and structure of the four-carbon butanoate chain provides another avenue for creating structural diversity. Homologation, the process of extending the chain by one or more methylene (B1212753) units, and other alterations can significantly impact the molecule's spatial arrangement and interaction with biological targets.

The synthetic pathways used to construct the core molecule can be adapted to produce chain-altered analogs. For instance, in the Friedel-Crafts acylation approach, replacing succinic anhydride (a four-carbon precursor) with glutaric anhydride (a five-carbon precursor) would lead to the synthesis of a 5-hydroxy-2-phenylpentanoate derivative, effectively lengthening the chain by one carbon. Similarly, using adipic anhydride would add two carbons.

Alternatively, synthesis starting from an aldol-type condensation provides opportunities to modify the portion of the chain derived from the ketone. While many syntheses start with acetone or pyruvic acid to form the butanoate backbone, researchgate.netmdpi.com employing a different keto-ester or ketone could introduce substituents or change the chain length. For example, reaction of benzaldehyde with ethyl levulinate (ethyl 4-oxopentanoate) under appropriate conditions could lead to analogs with a methyl group at the 3-position of the butanoate chain.

Further modifications can be achieved through standard organic transformations on the completed chain. For example, the synthesis of α-methyl derivatives has been described in related aromatic amino acid syntheses, indicating that alkylation at the C-2 position (α- to the carboxyl group) is a feasible strategy for introducing further diversity. rsc.org

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

Solid-phase synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for screening purposes. crsubscription.com While specific solid-phase syntheses for this compound are not extensively documented, the principles can be readily applied by adapting established methods for similar molecules. researchgate.netnyu.edu

The general strategy involves attaching a core molecular scaffold to a solid support, such as a polymer resin, via a cleavable linker. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to merely washing the resin. For 4-hydroxy-2-phenylbutanoate, the molecule could be anchored to the resin through either its carboxyl or hydroxyl group. For instance, an appropriate resin (e.g., Wang or Merrifield resin) could be functionalized with a precursor like 4-phenyl-4-oxobutanoic acid. mdpi.com

Once the scaffold is anchored, combinatorial diversification can be achieved. In one approach, a library of substituted benzaldehydes could be reacted with a resin-bound ketone to generate a variety of phenyl-substituted analogs in parallel. Alternatively, if the core 4-hydroxy-2-phenylbutanoate structure is attached to the support, its functional groups can be further derivatized.

The development of solid-phase syntheses for related heterocyclic and piperazine (B1678402) libraries demonstrates the feasibility of this approach. mdpi.comnih.gov In these examples, a core structure is attached to a solid support and subsequently reacted with diverse sets of building blocks, such as amines and acid chlorides, to produce a large library of final compounds. nih.gov A similar "split-and-pool" or parallel synthesis strategy could be envisioned for the target molecule, enabling the efficient exploration of its chemical space.

Molecular and Cellular Mechanism of Action Investigations of Sodium 4 Hydroxy 2 Phenylbutanoate

Exploration of Molecular Targets and Binding Dynamics

Currently, there is a notable lack of specific research identifying the direct molecular targets and binding dynamics of Sodium 4-hydroxy-2-phenylbutanoate. The scientific community has yet to publish detailed studies on its receptor and enzyme interaction profiles, protein-ligand binding affinities, or its potential for allosteric and orthosteric site interactions. Future in-silico and in-vitro studies are necessary to elucidate these specific molecular interactions.

Receptor and Enzyme Interaction Profiling

There is no specific data available from receptor and enzyme interaction profiling studies for this compound.

Characterization of Protein-Ligand Binding Affinities

Specific protein-ligand binding affinities for this compound have not been characterized in published research.

Allosteric Modulation and Orthosteric Site Interactions

There is no available information regarding the allosteric modulation or orthosteric site interactions of this compound.

Elucidation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound can be inferred by analogy to its close structural relative, Sodium Phenylbutyrate (4-PBA). 4-PBA is a well-studied compound known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.

Histone Deacetylase (HDAC) Inhibition Mechanisms (Analogy to related compounds)

By analogy to Sodium Phenylbutyrate, this compound is postulated to function as a histone deacetylase (HDAC) inhibitor. abcam.comnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. abcam.com Inhibition of HDACs by compounds like 4-PBA results in histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes. nih.gov

Phenylbutyrate, the active component of 4-PBA, is known to inhibit class I and II HDACs. nih.gov This inhibition can lead to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in cancer cells. abcam.com For instance, studies have shown that 4-PBA can inhibit the growth of non-small cell lung cancer cell lines and enhance the growth arrest of cancer cells when combined with other agents. glpbio.commedchemexpress.com The inhibitory effect on HDACs is a key mechanism through which 4-PBA exerts its anti-cancer effects. abcam.comnih.gov

Table 1: Investigated Effects of the Analogous Compound Sodium Phenylbutyrate (4-PBA) on HDAC-related Cellular Processes

Cellular ProcessObserved Effect of 4-PBAReference
Histone AcetylationIncreases histone hyperacetylation nih.gov
Gene ExpressionInduces expression of p21(WAF/CIP1) nih.gov
Cancer Cell ProliferationSuppresses proliferation in cancer cells nih.gov
ApoptosisInduces apoptosis in malignant cells abcam.com

Chemical Chaperone Activity and Protein Folding Regulation (Analogy to related compounds)

Drawing another parallel to Sodium Phenylbutyrate, this compound is likely to exhibit chemical chaperone activity. nih.govarvojournals.orgresearchgate.net Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins. arvojournals.orgresearchgate.net This action can alleviate stress in the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding. nih.govmdpi.com

For example, 4-PBA has been shown to act as a chemical chaperone for misfolded myocilin, a protein implicated in some forms of glaucoma. nih.govarvojournals.org By reducing the aggregation of mutant myocilin, 4-PBA helps to relieve ER stress and prevent apoptosis in affected cells. nih.govarvojournals.org This chaperone activity is not limited to a single protein; 4-PBA has been investigated for its potential to mitigate protein misfolding in a variety of conditions. biorxiv.org The hydrophobic regions of 4-PBA are thought to interact with the exposed hydrophobic parts of unfolded proteins, thereby promoting their correct folding and reducing protein aggregation and subsequent ER stress. mdpi.com

Table 2: Examples of Chemical Chaperone Activity of the Analogous Compound Sodium Phenylbutyrate (4-PBA)

Gene Expression Regulation at the Transcriptional and Post-Transcriptional Levels

Sodium 4-phenylbutyrate (B1260699) (4-PBA) is recognized for its significant influence on gene expression, primarily through its activity as a histone deacetylase (HDAC) inhibitor. nih.gov Histone acetylation and deacetylation are crucial epigenetic processes that modify chromatin structure to control gene transcription. nih.gov By inhibiting HDACs, 4-PBA promotes histone acetylation, leading to a more open chromatin structure that is generally associated with transcriptional activation. nih.gov

Research has demonstrated that this mechanism can have neuroprotective effects. In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), administration of sodium phenylbutyrate was found to correct the histone hypoacetylation observed in the disease. nih.gov This led to the increased expression of several key genes involved in cell survival pathways. nih.gov Specifically, it induced the expression of the anti-apoptotic gene bcl-2. nih.gov This induction was linked to the activation of the nuclear factor-kappaB (NF-κB) pathway. nih.gov The treatment promoted the expression of NF-κB p50 and the phosphorylated form of its inhibitor, IκB, ultimately leading to the transactivation of the bcl-2 gene. nih.gov This upregulation of Bcl-2 helps to inhibit programmed cell death by blocking the release of cytochrome c and subsequent caspase activation. nih.gov

A 2025 meta-analysis further supports the role of 4-PBA in modulating gene expression in the context of genetic diseases. The analysis concluded that 4-PBA or sodium 4-phenylbutyrate could restore the mRNA transcription of certain mutant genes. nih.gov This highlights its potential to act at the transcriptional level to counteract the effects of genetic mutations. nih.gov While the primary documented mechanism is at the transcriptional level through HDAC inhibition, the broader impact on post-transcriptional regulation is an area of ongoing investigation. nih.gov

Modulation of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)

A major aspect of Sodium 4-phenylbutyrate's mechanism of action is its function as a chemical chaperone, which enables it to alleviate cellular stress, particularly endoplasmic reticulum (ER) stress. oncotarget.commdpi.com ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPRer). mdpi.com 4-PBA, as a low-molecular-weight fatty acid, is thought to interact with the exposed hydrophobic regions of these misfolded proteins, stabilizing them and facilitating proper folding. mdpi.com This action reduces the load of aberrant proteins in the ER, thereby mitigating the stress response. plos.org

Studies have consistently shown that 4-PBA can effectively reduce the expression of key ER stress markers. In models of renal fibrosis, 4-PBA treatment significantly decreased the levels of glucose-regulated protein 78 (GRP78), CCAAT/enhancer-binding protein (C/EBP) homologous protein (CHOP), and activating transcription factor 4 (ATF4). oncotarget.com Similarly, in human airway smooth muscle cells exposed to the inflammatory cytokine TNFα, 4-PBA was shown to mitigate ER stress by reducing the activation of the inositol-requiring enzyme 1α (IRE1α)/X-box binding protein 1 spliced (XBP1s) pathway. mdpi.com

The protective effects of 4-PBA against ER stress have been observed across various disease models. In pancreatic beta-cells exposed to oxidized LDL, 4-PBA prevented cell death by inhibiting the induction of ER stress markers like CHOP and DNAJC3 (also called P58IPK). plos.org In cellular models of glaucoma, treatment with sodium 4-phenylbutyrate relieved ER stress caused by the aggregation of mutant myocilin, a protein implicated in the disease. nih.govarvojournals.org This action rescued cells from apoptosis induced by the ER stress response. nih.govarvojournals.org

Table 1: Effect of Sodium 4-phenylbutyrate on ER Stress Markers in Various Models

Model System Inducer of ER Stress Key ER Stress Markers Investigated Observed Effect of 4-PBA Reference
Rat Kidney (in vivo) Unilateral Ureteral Obstruction (UUO) GRP78, CHOP, ATF4, p-JNK Significant reduction oncotarget.com
Human Airway Smooth Muscle Cells Tumor Necrosis Factor-alpha (TNFα) IRE1α, XBP1s Mitigation of pathway activation mdpi.com
Mouse Insulin-Secreting MIN6 Cells Human Oxidized LDL CHOP, DNAJC3/P58IPK Blocked induction plos.org
CHO-K1, HEK293, Human TM Cells Mutant Myocilin p-eIF-2α kinase Relief of ER stress nih.gov
Gabrg2+/Q390X Mouse Model Mutant γ2(Q390X) protein Not specified Reduction of ER stress nih.gov

Subcellular Localization and Intracellular Trafficking Studies

Sodium 4-phenylbutyrate's role as a chemical chaperone extends to improving the subcellular localization and intracellular trafficking of proteins that are prone to misfolding and retention within the ER. nih.govnih.gov By assisting in the proper folding of these proteins, 4-PBA facilitates their exit from the ER and subsequent transport through the secretory pathway, most notably to the Golgi apparatus. nih.gov

This effect has been clearly demonstrated in studies of hemophilia B. In cellular models expressing a frequent disease-causing mutation in the Factor IX (FIX) gene (p.R294Q), the mutant protein was retained in the ER. nih.gov Treatment with sodium phenylbutyrate quantitatively improved the trafficking of the mutant FIX from the ER to the Golgi, leading to a dose-dependent increase in its secretion from the cell. nih.gov This restoration of trafficking also resulted in a modest but potentially therapeutic increase in coagulant activity. nih.gov

Similarly, in glaucoma models, sodium 4-phenylbutyrate was shown to influence the intracellular distribution of mutant myocilin. nih.gov The treatment reduced the amount of detergent-insoluble myocilin aggregates that are typically retained in the ER and restored the secretion of the mutant protein. nih.gov In a mouse model of Dravet syndrome, 4-PBA was found to reduce the aggregation of the mutant γ2(Q390X) GABA-A receptor subunit and promote the trafficking of wildtype partnering subunits to the cell membrane. nih.gov This chaperone-like activity helps ensure that functional receptor complexes reach their proper destination. nih.gov

Table 2: Impact of Sodium 4-phenylbutyrate on Protein Trafficking

Protein/Disease Model Mutation Effect on Trafficking without 4-PBA Observed Effect of 4-PBA Reference
Factor IX / Hemophilia B p.R294Q Retention in Endoplasmic Reticulum Improved trafficking to Golgi; increased secretion nih.gov
Myocilin / Glaucoma C245Y, G364V, P370L, Y437H Retention in ER; formation of insoluble aggregates Restored secretion; reduced aggregation nih.gov
GABA-A Receptor / Dravet Syndrome γ2(Q390X) Mutant protein aggregation; impaired receptor assembly Promoted trafficking of wildtype subunits nih.gov

Preclinical Biological and Pharmacological Evaluation of Sodium 4 Hydroxy 2 Phenylbutanoate

In Vitro Functional Characterization in Cellular and Tissue Models

Cell Line-Based Activity Assays and Phenotypic Screening

No published studies were identified that have assessed the activity of Sodium 4-hydroxy-2-phenylbutanoate in cell line-based assays or through phenotypic screening.

Primary Cell Culture Responses and Specificity

There is no available data detailing the responses of primary cell cultures to this compound or any analysis of its cellular specificity.

Isolated Organ and Tissue Preparations for Functional Assessment

Information regarding the functional assessment of this compound on isolated organs or tissue preparations is absent from the scientific literature.

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

Relevant Disease Models for Efficacy Assessment (e.g., neurodegenerative, inflammatory, metabolic)

No in vivo studies using animal models of any disease, including neurodegenerative, inflammatory, or metabolic conditions, have been reported for this compound.

Biomarker Identification and Validation for Preclinical Efficacy

Without any preclinical efficacy studies, there has been no identification or validation of biomarkers associated with the administration of this compound.

Concentration-Response Relationships in Preclinical Efficacy Models

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of publicly available preclinical data detailing concentration-response relationships for this compound. Extensive searches of scholarly databases and scientific repositories did not yield specific studies investigating the efficacy of this particular compound in established preclinical models.

The majority of accessible research focuses on the related compound, Sodium Phenylbutyrate. nih.govnih.gov This compound, which differs structurally from this compound, has been evaluated for its role as a histone deacetylase (HDAC) inhibitor and its potential therapeutic applications in conditions such as urea (B33335) cycle disorders and certain cancers. nih.govnih.gov

While information regarding the synthesis of compounds with similar structures, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, exists, these studies primarily focus on chemical production methods rather than pharmacological activity. nih.gov Similarly, research on analogs of gamma-hydroxybutyric acid (GHB) mentions related structures but does not provide specific concentration-response data for this compound. wikipedia.org

Due to the lack of specific preclinical efficacy data, it is not possible to construct detailed research findings or data tables on the concentration-response relationships for this compound at this time. Further investigation and publication of primary research in this area would be required to fulfill such an analysis.

Metabolic Fate of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Following a comprehensive review of scientific and biomedical databases, no specific information was found regarding the metabolic fate and biotransformation pathways of the chemical compound this compound. The metabolism, including the identification of its major metabolites, the enzymatic systems involved in its biotransformation, and its in vitro metabolic stability, does not appear to have been documented in publicly accessible research.

Standard metabolic processes for xenobiotic compounds, such as drugs, typically involve two phases of biotransformation. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, primarily mediated by the cytochrome P450 (CYP) family of enzymes. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or amino acids, to increase water solubility and facilitate excretion. The enzymes responsible for these conjugation reactions include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Studies on structurally related but distinct compounds are available. For instance, research has detailed the metabolism of 4-phenylbutyrate (B1260699), which undergoes β-oxidation to form phenylacetate (B1230308), followed by conjugation with glutamine. Similarly, the biotransformation of other compounds, such as 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), involves reduction of the ketone group and subsequent conjugation with glucuronic acid and sulfate. However, these pathways are specific to the chemical structures of those compounds and cannot be extrapolated to this compound due to differences in functional groups and their positions on the molecule.

Furthermore, in vitro metabolic stability studies, which are crucial for predicting a compound's half-life and clearance in the body, are commonly conducted using liver-derived systems like hepatocytes, microsomes, or S9 fractions. These experiments provide key data on the intrinsic clearance of a substance. No such studies or metabolite profiling data for this compound could be located.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental in separating sodium 4-hydroxy-2-phenylbutanoate from complex mixtures and identifying its presence. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation and accurate quantification.

Method Development: A typical HPLC method utilizes a reversed-phase column, such as a C18 column, to separate the analyte of interest. nih.gov The mobile phase composition, a critical factor, is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). manipal.eduvnu.edu.vn The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. manipal.eduvnu.edu.vn For instance, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a specific pH, pumped at a controlled flow rate, has been shown to be effective. manipal.eduresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 210 nm or 225 nm. vnu.edu.vnsemanticscholar.org

Method Validation: To ensure the reliability of an HPLC method, it undergoes a rigorous validation process. Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantitation). researchgate.netnih.gov Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a direct proportional relationship between concentration and peak area. manipal.edu Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with low relative standard deviation (RSD) values indicating good precision. researchgate.net Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. manipal.edu Specificity ensures that the method can distinguish the analyte from other components in the sample, including potential degradation products. nih.gov

The following table summarizes typical parameters for HPLC method validation:

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999
Precision (Relative Standard Deviation, RSD) < 2%
Accuracy (Recovery) 98-102%
Specificity No interference from other components
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

This table presents generally accepted criteria for HPLC method validation in pharmaceutical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not highly volatile, GC-MS is invaluable for identifying its volatile metabolites. This approach combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. nih.govnih.gov

For the analysis of volatile metabolites, a sample preparation step is often required to extract the compounds of interest. nih.gov The GC separates the volatile components of a sample based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.com This mass spectrum acts as a chemical fingerprint, allowing for the identification of the metabolites by comparing them to spectral libraries. nih.gov

GC-MS has been successfully used in metabolomic studies to profile volatile compounds in various biological samples. mdpi.com The technique offers high sensitivity and resolution, enabling the detection and identification of a wide range of metabolites even at low concentrations. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of compounds in complex biological matrices and for comprehensive metabolite profiling. nih.govresearchgate.net This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov LC-MS/MS is particularly well-suited for analyzing non-volatile and thermally labile compounds like this compound and its metabolites directly from biological fluids. nih.govosti.gov

In an LC-MS/MS system, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI). osti.gov The first mass analyzer (MS1) selects a specific parent ion (e.g., the molecular ion of the analyte). This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, leading to very low detection limits. nih.gov

LC-MS/MS is widely used for untargeted metabolomics to identify a broad range of metabolites that are altered in response to certain conditions. osti.govnih.gov It is also the gold standard for targeted quantitative analysis, offering excellent accuracy and precision for measuring the concentration of specific analytes in complex samples. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for functional group analysis and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. For 4-hydroxy-2-phenylbutanoic acid, the aromatic protons of the phenyl group would appear in the downfield region of the spectrum, while the aliphatic protons of the butanoic acid chain would appear in the upfield region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the structure of this compound.

The following table provides hypothetical ¹H NMR and ¹³C NMR chemical shift ranges for the parent acid, 4-hydroxy-2-phenylbutanoic acid, based on general principles of NMR spectroscopy.

Atom Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Carboxyl (COOH)10.0 - 13.0170 - 185
Aromatic (C₆H₅)7.0 - 7.5125 - 145
Methine (CH)3.5 - 4.540 - 55
Methylene (B1212753) (CH₂) adjacent to Phenyl2.5 - 3.030 - 40
Methylene (CH₂) adjacent to Hydroxyl3.0 - 4.060 - 70
Hydroxyl (OH)Variable-

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying the functional groups present in a molecule and for assessing its purity.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com Different functional groups absorb IR radiation at characteristic frequencies, providing a fingerprint of the molecule. youtube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylate group (O-C=O), the hydroxyl group (O-H), and the phenyl group (aromatic C-H and C=C stretching). sigmaaldrich.comyoutube.com The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. mdpi.com The strong absorption band around 1700-1725 cm⁻¹ (for the carboxylic acid) or 1550-1610 cm⁻¹ (for the carboxylate salt) corresponds to the carbonyl (C=O) stretching vibration. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with electronic transitions within the molecule. For this compound, the phenyl group is the primary chromophore that absorbs UV radiation. The UV-Vis spectrum would typically show a strong absorption band in the UV region, which can be used for quantitative analysis and to assess the purity of the compound. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. ijims.com

Bioanalytical Method Validation for Preclinical Sample Analysis

The validation of a bioanalytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application. europa.euich.org The objective is to ensure the quality and consistency of the bioanalytical data that will support regulatory submissions for drug approval. ich.org For preclinical studies, which are often conducted under Good Laboratory Practice (GLP), a full validation of the bioanalytical method is required. ich.orgbebac.at

The validation process is guided by regulatory documents, primarily the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation. europa.eugmp-compliance.org This guideline provides a harmonized approach for industry to follow. federalregister.gov The validation ensures that key questions about the method's performance are answered, such as its specificity, accuracy, precision, and the stability of the analyte during sample handling and storage. gabionline.net

A typical bioanalytical method validation for a compound like this compound would involve the following key parameters:

Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, degradation products, and matrix components. nih.govpharmatutor.org For methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is commonly used for small molecules, selectivity is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. ijpsjournal.com Precision describes the closeness of agreement (degree of scatter) between a series of measurements from the same homogeneous sample. au.dk These are evaluated by analyzing Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high. nih.gov For preclinical studies, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). globalresearchonline.netgifu.lg.jp

Calibration Curve: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. ajpsonline.com It should consist of a blank sample, a zero sample, and at least six non-zero standards covering the expected concentration range. ajpsonline.com The back-calculated concentrations of the standards should be within ±15% of the nominal values (±20% for the LLOQ). globalresearchonline.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. ajpsonline.com The analyte's response at the LLOQ should be at least five times the response of a blank sample. globalresearchonline.net

Stability: The stability of the analyte in the biological matrix must be thoroughly evaluated to ensure that the concentration has not changed from the time of sample collection to the time of analysis. ajpsonline.comcelegence.com This includes:

Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles. celegence.com

Short-Term Stability: Evaluates stability at room temperature for a period that covers the sample handling and processing time.

Long-Term Stability: Determines stability at the intended storage temperature for a duration that covers the time from sample collection to the completion of the study. au.dk

Stock Solution and Processed Sample Stability: Confirms the stability of the analyte in the stock solutions and after being processed for analysis. nih.govajpsonline.com

The stability is assessed by analyzing QC samples stored under these various conditions, with the mean concentrations expected to be within ±15% of the nominal values. celegence.com

Due to the absence of specific published research on the bioanalytical method validation for this compound, data tables with specific findings on linearity, accuracy, precision, and stability for this compound cannot be provided. The information presented here is based on the general requirements for bioanalytical method validation as stipulated by regulatory authorities.

Structure Activity Relationship Sar and Rational Design for Sodium 4 Hydroxy 2 Phenylbutanoate Analogs

Systematic Modification and Activity Correlation

The systematic modification of the sodium 4-hydroxy-2-phenylbutanoate scaffold involves altering various parts of the molecule and assessing the resulting impact on biological activity. This process helps to identify key pharmacophoric features and to understand the steric and electronic requirements for optimal interaction with its biological target.

Key areas for modification in the this compound structure include the phenyl ring, the hydroxyl group, the carboxylate group, and the aliphatic chain. Research into analogs of gamma-hydroxybutyric acid (GHB), a structurally related compound, provides valuable insights into the SAR of this class of molecules. For instance, the introduction of a phenyl group at the 4-position of GHB has been a strategy to enhance affinity for GHB binding sites. nih.gov

A study on biaromatic 4-substituted GHB analogs revealed that the nature and position of substituents on the phenyl ring significantly influence binding affinity. nih.gov The synthesis of a series of analogs with phenethylphenyl, styrylphenyl, and benzyloxyphenyl substitutions at the 4-position of GHB led to the identification of compounds with high affinity and selectivity for high-affinity GHB binding sites. nih.gov The data from these studies can be used to establish a correlation between the structural modifications and the observed biological activity, typically measured as binding affinity (Ki) or potency (IC50/EC50).

Table 1: Binding Affinities of Biaromatic 4-Substituted GHB Analogs at High-Affinity [3H]NCS-382 Binding Sites in Rat Brain Membranes nih.gov

CompoundR (Substitution on Phenyl Ring)Ki (nM)
GHBH1100
Analog 14'-Phenethyl85
Analog 24'-Styryl70
Analog 34'-(Benzyloxy)35
Analog 44'-(2-Iodobenzyloxy)22 (R-enantiomer)

This table is illustrative and based on findings from related GHB analog studies to demonstrate the principle of SAR analysis.

The data clearly indicates that the addition of a second aromatic ring system enhances binding affinity compared to the parent compound, GHB. Furthermore, the nature of the linker between the two phenyl rings and the presence of substituents on the second ring fine-tune this affinity. nih.gov Such systematic studies are fundamental to building a comprehensive SAR model for this class of compounds.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a way to rationalize experimental SAR data and to guide the design of new analogs with improved properties. These approaches provide insights into the three-dimensional interactions between a ligand and its target protein at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in identifying the binding pocket and the key amino acid residues involved in the interaction. For this compound and its analogs, docking studies can be performed on potential targets such as the GHB receptor or the CaMKIIα hub domain. pnas.orgnih.gov

Recent research has identified the CaMKIIα hub domain as a high-affinity binding site for GHB and its analogs. pnas.orgnih.gov X-ray crystallography of a ligand-bound CaMKIIα hub revealed a deep binding cavity containing several positively charged arginine residues that interact with the carboxylate group of the ligands. pnas.org Molecular docking simulations can be used to predict how different analogs of this compound would fit into this binding site and to estimate their binding affinities. These predictions can then be used to prioritize the synthesis of novel compounds with potentially higher potency.

Table 2: Predicted Interacting Residues in the Binding Site of CaMKIIα for GHB Analogs

LigandPredicted Interacting ResiduesType of Interaction
GHBArg418, Arg422Ionic Interaction, Hydrogen Bond
HOCPCAArg418, Arg422, Tyr446Ionic Interaction, Hydrogen Bond, Pi-Stacking
5-HDCArg418, Arg422, Phe445Ionic Interaction, Hydrogen Bond, Hydrophobic Interaction

This table is illustrative and based on the types of interactions identified for GHB analogs with the CaMKIIα hub domain to demonstrate the output of molecular docking studies. pnas.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is represented by an equation where a biological activity (e.g., pIC50) is a function of one or more molecular descriptors. These descriptors can be physicochemical (e.g., logP), electronic (e.g., partial charges), or topological (e.g., molecular connectivity indices).

While a specific QSAR study for this compound was not found in the public domain, the methodology is widely applied to similar classes of compounds. For instance, QSAR studies on phenolic compounds have successfully correlated molecular descriptors with their antioxidant activity. nih.gov A typical QSAR study for this compound analogs would involve:

Synthesizing a series of analogs with diverse structural modifications.

Measuring their biological activity.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression or partial least squares, to build a QSAR model.

Validating the model to ensure its predictive power.

The resulting QSAR model can then be used to predict the activity of virtual compounds before their synthesis, thus saving time and resources.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the conformational changes and the stability of the interactions over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound and its analogs, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Analyze the network of hydrogen bonds and other non-covalent interactions between the ligand and the protein.

Investigate the role of water molecules in mediating the ligand-protein interaction.

Study the conformational changes in the protein upon ligand binding.

For example, MD simulations of GABA binding to the GABAC receptor have revealed the critical role of specific amino acid residues, such as Arg104, in the binding and function of the receptor. nih.govnih.gov Similar simulations for this compound analogs with their target would provide valuable information on the dynamics of the interaction and help in the design of more effective compounds. The binding of GHB analogs to the CaMKIIα hub domain has been shown to increase the thermal stability of the hub, a finding that can be further explored and quantified using MD simulations. pnas.orgnih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in lead optimization. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov

A pharmacophore model for this compound analogs can be generated based on the structures of a set of active compounds. The model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

Once a lead compound is identified, various optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. youtube.com These strategies are guided by the SAR data and the insights gained from computational modeling. For example, if a particular region of the binding pocket is found to be hydrophobic, modifications can be made to the lead compound to introduce hydrophobic groups that can occupy this region and increase binding affinity.

Potential Research Applications and Future Directions for Sodium 4 Hydroxy 2 Phenylbutanoate

Development as a Chemical Probe for Fundamental Biological Processes

The potential for sodium 4-hydroxy-2-phenylbutanoate to be developed into a chemical probe stems largely from the known biological activities of its precursor, sodium phenylbutyrate. Sodium phenylbutyrate is recognized as a histone deacetylase (HDAC) inhibitor. nih.govscbt.comsodiumphenylbutyrate.com HDACs are a class of enzymes that remove acetyl groups from histones, proteins around which DNA is wound. sodiumphenylbutyrate.com This deacetylation process leads to a more compact chromatin structure, generally inhibiting gene transcription. nih.govsodiumphenylbutyrate.com By inhibiting HDACs, compounds like sodium phenylbutyrate can alter chromatin structure, leading to changes in gene expression. nih.govscbt.com This mechanism has made sodium phenylbutyrate a valuable tool for studying the epigenetic regulation of gene expression in various biological contexts, including cell differentiation, cell cycle progression, and apoptosis (programmed cell death). nih.govabcam.com

Given this precedent, this compound could be developed as a more specialized chemical probe. The addition of the hydroxyl group could alter its binding affinity, selectivity for specific HDAC isoforms, or its pharmacokinetic properties. Researchers could use this compound to dissect the roles of specific HDAC enzymes in fundamental processes. For instance, its application in cell culture systems could help elucidate how modulating histone acetylation affects signaling pathways critical for neuronal development or the immune response. nih.govgsartor.org Its function as an HDAC inhibitor allows it to serve as a tool to explore the epigenetic landscape, offering insights into the complex interactions between DNA, histones, and other proteins that govern cellular function. scbt.com

Exploration as a Lead Compound for Preclinical Drug Discovery Efforts

The established therapeutic investigations of sodium phenylbutyrate provide a strong rationale for exploring this compound as a lead compound in preclinical drug discovery. Sodium phenylbutyrate has been investigated in a wide range of diseases, including cancer, neurodegenerative disorders like amyotrophic lateral sclerosis (ALS), metabolic diseases, and protein misfolding diseases such as cystic fibrosis. nih.govwikipedia.org Its therapeutic potential is attributed to several mechanisms, including HDAC inhibition, acting as a chemical chaperone to aid in proper protein folding, and its ability to reduce ammonia (B1221849) levels. nih.govtaylorandfrancis.compatsnap.com

The derivatization of sodium phenylbutyrate to this compound could refine these therapeutic properties. The hydroxyl group might enhance the molecule's ability to cross the blood-brain barrier, making it a more effective candidate for neurodegenerative diseases. nih.gov It could also modulate the compound's activity as an HDAC inhibitor, potentially leading to a more potent anti-cancer agent with a better side-effect profile. nih.gov For example, studies have shown that phenylbutyrate can induce apoptosis in human prostate cancer cells and suppress the proliferation of glioblastoma cells. nih.govnih.gov Preclinical studies could involve testing this compound in animal models of these diseases to assess its efficacy and mechanism of action. nih.govumassmed.edu

Potential Therapeutic Area Underlying Mechanism of Action (based on Phenylbutyrate) Potential Advantage of Hydroxylated Derivative Relevant Research Findings for Parent Compound
Oncology Histone Deacetylase (HDAC) Inhibition, Induction of Apoptosis and Differentiation. nih.govnih.govPotentially increased potency or selectivity for HDAC isoforms in cancer cells.Phenylbutyrate induces apoptosis in prostate cancer and inhibits glioma cell proliferation. nih.govnih.gov
Neurodegenerative Diseases (e.g., ALS, Alzheimer's) Chemical Chaperone Activity, HDAC Inhibition, Neuroprotection. nih.govpatsnap.comnih.govPotentially enhanced blood-brain barrier penetration and target engagement.Phenylbutyrate extended survival in ALS mouse models and is being studied for Alzheimer's disease. nih.govumassmed.edunih.gov
Metabolic Disorders (e.g., Diabetes) Improved Insulin Sensitivity, Reduced Oxidative Stress. taylorandfrancis.comAltered metabolic stability and distribution.Phenylbutyrate was found to inhibit protein glycation in vitro and in diabetic mice. researchgate.net
Protein Misfolding Diseases (e.g., Cystic Fibrosis) Chemical Chaperone, Correction of Protein Trafficking. wikipedia.orgresearchgate.netImproved interaction with misfolded proteins.Phenylbutyrate can induce correct trafficking of the mutant CFTR protein. researchgate.net

Unexplored Synthetic Avenues and Derivatization Strategies

While information specifically on the synthesis of this compound is not widespread, established chemical principles allow for the exploration of various synthetic routes. The synthesis of related compounds, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, often serves as a blueprint. These methods can include microbial reduction of a ketone precursor or multi-step chemical synthesis starting from readily available materials like benzaldehyde (B42025) and pyruvic acid. nih.govgoogle.com One patented method for a related compound involves a four-step process of condensation, esterification, bio-enzyme catalyzed asymmetric reduction, and hydrogenation. google.com Another approach involves the Mitsunobu reaction on a similar chiral alcohol. patsnap.com

Starting with sodium phenylbutyrate or 4-phenylbutyric acid, further derivatization strategies can be envisioned. researchgate.netgoogle.com The existing phenyl ring and carboxylic acid group offer multiple sites for chemical modification.

Potential Derivatization Strategies:

Esterification: The carboxylic acid group can be converted to a variety of esters to improve properties like cell permeability or to create prodrugs that release the active compound in specific tissues.

Amidation: Reaction of the carboxylic acid with various amines could generate a library of amides, potentially altering the compound's biological activity and specificity.

Ring Substitution: The phenyl ring can be further functionalized with other groups (e.g., nitro, amino, halogen) to probe structure-activity relationships and optimize the molecule's interaction with its biological targets.

Hydroxyl Group Modification: The hydroxyl group of this compound itself can be a target for creating ethers or esters, further modifying its physicochemical properties.

These synthetic explorations are crucial for generating a diverse set of analogs for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry and the development of new therapeutic agents.

Advanced Mechanistic Investigations Utilizing Systems Biology and Omics Approaches

To fully understand the biological impact of this compound, advanced mechanistic investigations using systems biology are essential. Systems biology approaches, which integrate various "omics" data, provide a holistic view of cellular responses to a given perturbation. mdpi.com Given that the parent compound, sodium phenylbutyrate, is known to alter gene expression through HDAC inhibition, omics technologies are particularly well-suited to map its effects. nih.govpatsnap.com

For example, a proteomics study of cystic fibrosis cells treated with 4-phenylbutyrate (B1260699) identified changes in 85 proteins, many of which were chaperones or involved in protein biosynthesis and trafficking. researchgate.net This provided a "pharmacoproteomics map" that helped explain how the drug works to correct the protein defect in the disease. researchgate.net Similarly, integrated transcriptomics and metabolomics have been used to reveal the regulatory mechanisms of sodium butyrate (B1204436) in other organisms. mdpi.com

Omics Approaches for Investigating this compound:

Omics Technology Type of Data Generated Potential Research Questions
Transcriptomics (e.g., RNA-seq) Comprehensive profile of all messenger RNA (mRNA) transcripts.Which genes and signaling pathways are up- or down-regulated by the compound? How does its gene expression signature differ from that of sodium phenylbutyrate?
Proteomics (e.g., Mass Spectrometry) Large-scale identification and quantification of proteins.Which proteins change in abundance or post-translational modification state after treatment? Does the compound alter protein-protein interaction networks?
Metabolomics Global profile of small molecule metabolites.How does the compound affect cellular metabolism? Does it alter key metabolic pathways like glycolysis or amino acid metabolism?
Epigenomics (e.g., ChIP-seq) Genome-wide map of histone modifications.Which specific regions of the genome show changes in histone acetylation after treatment? Does the compound target specific HDAC isoforms?

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify novel biological targets, and discover potential biomarkers to predict treatment response. mdpi.commdpi.com

Challenges and Future Opportunities in Butanoate Chemical Research

The broader field of butanoate and butyric acid research faces several challenges that also present opportunities for innovation. A major area of focus is the industrial production of butyric acid through fermentation. nih.govosti.gov Key challenges include:

Product Inhibition: High concentrations of butyric acid can be toxic to the microorganisms used in fermentation, limiting the final product yield. mdpi.comnih.gov

Production Costs: The cost of substrates (like glucose) and the energy-intensive nature of product recovery and purification can make bioproduction economically uncompetitive. osti.govmdpi.com

Byproduct Formation: Fermentation often produces a mixture of acids (e.g., acetic acid), which complicates downstream processing. researchgate.net

Future opportunities lie in addressing these issues through genetic engineering of microbial strains to improve tolerance and yield, and the development of more efficient, in-situ product removal and purification techniques like reactive extraction. nih.govnih.gov

In the context of medicinal chemistry, a significant challenge with compounds like sodium phenylbutyrate is patient compliance due to its unpleasant taste and odor. nih.govnih.gov This has led to the development of new taste-masked formulations. nih.govnih.gov For derivatives like this compound, formulation science will be critical for any potential clinical application. Furthermore, understanding the comparative efficacy and potential for synergistic effects when combining different butanoate derivatives or combining them with other drugs is a promising area for future research. nih.gov The continued exploration of butanoate derivatives as chemical chaperones and epigenetic modulators holds significant promise for developing new therapies for a wide array of difficult-to-treat diseases. taylorandfrancis.comnih.gov

Q & A

Q. What statistical approaches address variability in degradation studies of this compound under UV exposure?

  • Methodological Answer : Use ANOVA to compare degradation rates across replicates. Principal Component Analysis (PCA) identifies dominant degradation pathways (e.g., hydroxylation vs. decarboxylation). Confidence intervals (95%) should accompany half-life estimates .

Q. How can researchers validate the absence of toxic byproducts in synthesized batches?

  • Methodological Answer : LC-HRMS screens for impurities using a suspect list (e.g., phenylbutenoic acid derivatives). Toxicity prediction tools (e.g., OECD QSAR Toolbox) assess identified byproducts. In vitro assays (Ames test) confirm mutagenicity thresholds .

Experimental Design Challenges

Q. What controls are critical for studying the compound’s role in enzyme inhibition assays?

  • Methodological Answer : Include negative controls (buffer-only) and positive controls (known inhibitors, e.g., sodium oxalate). Pre-incubate enzymes with the compound to rule out time-dependent inhibition. Activity measurements should use triplicate technical replicates .

Q. How do researchers mitigate sodium interference in spectroscopic analyses of this compound?

  • Methodological Answer : Chelating agents (e.g., crown ethers) mask sodium ions in UV-Vis assays. For AAS/ICP-MS, matrix-matched standards correct for signal suppression. Alternative techniques like Raman spectroscopy reduce metal interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.